molecular formula C11H10 B1295174 1,4-Dihydro-1,4-methanonaphthalene CAS No. 4453-90-1

1,4-Dihydro-1,4-methanonaphthalene

Cat. No.: B1295174
CAS No.: 4453-90-1
M. Wt: 142.2 g/mol
InChI Key: IEGYXSAHRKJELM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydro-1,4-methanonaphthalene can be synthesized through various methods. One common method involves the reaction of ortho-aminobenzoic acid with isoamyl nitrite and cyclopentadiene. The process includes the following steps :

    Formation of Diazo Salt: Ortho-aminobenzoic acid and isoamyl nitrite are mixed in a solvent under the action of a catalyst to form a diazo salt.

    Cycloaddition Reaction: The diazo salt solution is then mixed with cyclopentadiene in a solvent and heated to produce this compound.

This method is advantageous due to its simplicity, improved yield, and safety .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and safety, making it suitable for mass production .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-1,4-methanonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Halogenated derivatives.

Properties

IUPAC Name

tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10/c1-2-4-11-9-6-5-8(7-9)10(11)3-1/h1-6,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGYXSAHRKJELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56842-50-3
Record name 1,4-Methanonaphthalene, 1,4-dihydro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56842-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20873253
Record name 1,4-Dihydro-1,4-methanonaphthalene
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4453-90-1
Record name 1,4-Dihydro-1,4-methanonaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4453-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-1,4-methanonaphthalene
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Record name Benzonorbornadiene
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Record name 1,4-Dihydro-1,4-methanonaphthalene
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Record name 1,4-dihydro-1,4-methanonaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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